Cas no 2680785-56-0 ((1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid)

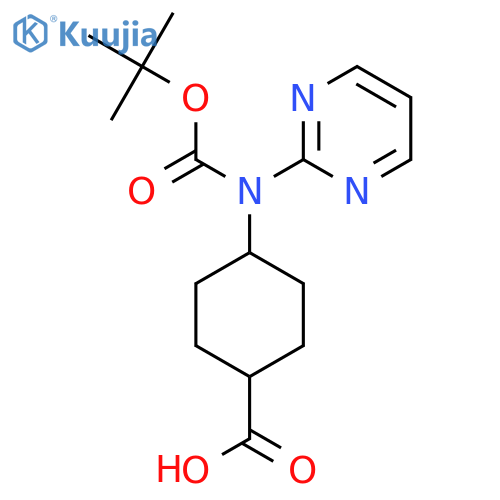

2680785-56-0 structure

商品名:(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid

(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2680785-56-0

- EN300-28294119

- (1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid

- (1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid

-

- インチ: 1S/C16H23N3O4/c1-16(2,3)23-15(22)19(14-17-9-4-10-18-14)12-7-5-11(6-8-12)13(20)21/h4,9-12H,5-8H2,1-3H3,(H,20,21)

- InChIKey: JPYVUVSIOMKGGV-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(N(C1N=CC=CN=1)C1CCC(C(=O)O)CC1)=O

計算された属性

- せいみつぶんしりょう: 321.16885622g/mol

- どういたいしつりょう: 321.16885622g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28294119-5.0g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 | |

| Enamine | EN300-28294119-0.05g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 95.0% | 0.05g |

$827.0 | 2025-03-19 | |

| Enamine | EN300-28294119-1.0g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 95.0% | 1.0g |

$986.0 | 2025-03-19 | |

| Enamine | EN300-28294119-5g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 5g |

$2858.0 | 2023-09-08 | ||

| Enamine | EN300-28294119-10g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 10g |

$4236.0 | 2023-09-08 | ||

| Enamine | EN300-28294119-0.1g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 95.0% | 0.1g |

$867.0 | 2025-03-19 | |

| Enamine | EN300-28294119-2.5g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 95.0% | 2.5g |

$1931.0 | 2025-03-19 | |

| Enamine | EN300-28294119-0.5g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 95.0% | 0.5g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-28294119-10.0g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 95.0% | 10.0g |

$4236.0 | 2025-03-19 | |

| Enamine | EN300-28294119-1g |

(1r,4r)-4-{[(tert-butoxy)carbonyl](pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid |

2680785-56-0 | 1g |

$986.0 | 2023-09-08 |

(1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

2680785-56-0 ((1r,4r)-4-{(tert-butoxy)carbonyl(pyrimidin-2-yl)amino}cyclohexane-1-carboxylic acid) 関連製品

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量